molecular formula C11H12BrNO B13082262 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile

Cat. No.: B13082262
M. Wt: 254.12 g/mol
InChI Key: LQQFHTFRFWZBRZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile is an organic compound with the molecular formula C11H12BrNO. It is characterized by a bromine atom and two methyl groups attached to a phenoxy ring, which is further connected to a propanenitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile typically involves the reaction of 4-bromo-3,5-dimethylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine and nitrile groups play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
  • 3-(4-Bromo-2,6-dimethylphenoxy)propanenitrile

Uniqueness

3-(4-Bromo-3,5-dimethyl-phenoxy)propanenitrile is unique due to the specific positioning of the bromine and methyl groups on the phenoxy ring, which influences its chemical reactivity and potential applications. The presence of the nitrile group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylphenoxy)propanenitrile

InChI

InChI=1S/C11H12BrNO/c1-8-6-10(14-5-3-4-13)7-9(2)11(8)12/h6-7H,3,5H2,1-2H3

InChI Key

LQQFHTFRFWZBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCCC#N

Origin of Product

United States

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